molecular formula C11H15ClN2O3 B2634181 Ethyl 5-carbonochloridoyl-2-(2-methylpropyl)pyrazole-3-carboxylate CAS No. 1946812-38-9

Ethyl 5-carbonochloridoyl-2-(2-methylpropyl)pyrazole-3-carboxylate

Cat. No.: B2634181
CAS No.: 1946812-38-9
M. Wt: 258.7
InChI Key: VTEFAFOBFVMEBJ-UHFFFAOYSA-N
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Description

Ethyl 5-carbonochloridoyl-2-(2-methylpropyl)pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-carbonochloridoyl-2-(2-methylpropyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,3-diketones, followed by chlorination and esterification . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization and chlorination steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The scalability of the synthetic route is crucial for industrial applications, and optimization of reaction conditions is often performed to achieve cost-effective production .

Mechanism of Action

The mechanism of action of Ethyl 5-carbonochloridoyl-2-(2-methylpropyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chlorocarbonyl-2-(2-methylpropyl)pyrazole-3-carboxylate
  • Ethyl 5-carbonyl-2-(2-methylpropyl)pyrazole-3-carboxylate
  • Ethyl 5-carbonochloridoyl-2-(2-ethylpropyl)pyrazole-3-carboxylate

Uniqueness

Ethyl 5-carbonochloridoyl-2-(2-methylpropyl)pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonochloridoyl group allows for selective reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 5-carbonochloridoyl-2-(2-methylpropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3/c1-4-17-11(16)9-5-8(10(12)15)13-14(9)6-7(2)3/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEFAFOBFVMEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(C)C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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